molecular formula C17H21N3O B7494330 N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No. B7494330
M. Wt: 283.37 g/mol
InChI Key: FTBQCYNYVXGAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (referred to as TPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. TPN is a heterocyclic compound that contains a pyrazole ring and a tetrahydronaphthalene ring, and it has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of TPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. TPN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TPN has also been found to inhibit the activity of certain protein kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
TPN has been found to have a range of biochemical and physiological effects. In animal models of arthritis, TPN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. Additionally, TPN has been found to reduce the levels of certain pro-inflammatory cytokines in the blood. In vitro studies have also shown that TPN can induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPN for lab experiments is that it is relatively easy to synthesize and purify. Additionally, TPN has been found to be stable under a range of conditions, which makes it a good candidate for further research. However, one limitation of TPN is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several potential future directions for research on TPN. One area of research that could be explored is the development of TPN-based drugs for the treatment of arthritis and cancer. Additionally, further studies could be conducted to fully elucidate the mechanism of action of TPN, which could lead to the development of more effective drugs. Finally, TPN could be investigated for its potential applications in materials science, as it has been found to exhibit interesting properties such as fluorescence and thermal stability.

Synthesis Methods

The synthesis of TPN involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure TPN.

Scientific Research Applications

TPN has been found to have a range of potential applications in scientific research. One of the most promising areas of research for TPN is in the field of medicine. TPN has been found to exhibit anti-inflammatory properties, and it has been shown to be effective in reducing inflammation in animal models of arthritis. Additionally, TPN has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15H,6,8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQCYNYVXGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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